molecular formula C8H8Cl2 B13225376 1,3-Dichloro-5-ethylbenzene CAS No. 56041-58-8

1,3-Dichloro-5-ethylbenzene

Cat. No.: B13225376
CAS No.: 56041-58-8
M. Wt: 175.05 g/mol
InChI Key: DPCQFBWPRXQASW-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-ethylbenzene (CAS: Not explicitly provided in evidence) is a halogenated aromatic compound featuring a benzene ring substituted with two chlorine atoms at the 1- and 3-positions and an ethyl group at the 5-position. Its synthesis typically involves electrophilic substitution reactions starting from benzene or toluene, followed by sequential chlorination and alkylation steps, with separation of ortho/para isomers as needed . While specific data on its physical properties (e.g., melting/boiling points) are absent in the provided evidence, its structure suggests moderate lipophilicity due to the ethyl group, making it distinct from purely halogenated analogs.

Properties

CAS No.

56041-58-8

Molecular Formula

C8H8Cl2

Molecular Weight

175.05 g/mol

IUPAC Name

1,3-dichloro-5-ethylbenzene

InChI

InChI=1S/C8H8Cl2/c1-2-6-3-7(9)5-8(10)4-6/h3-5H,2H2,1H3

InChI Key

DPCQFBWPRXQASW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dichloro-5-ethylbenzene can be synthesized through several methods. One common method involves the chlorination of 5-ethylbenzene using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atoms at positions 1 and 3 undergo substitution under specific conditions.

Reaction TypeReagents/ConditionsProductsReference
Alkylation Isopropyl bromide, AlCl₃ catalyst3,5-Dichlorocumene
Transalkylation Benzene, AlCl₃ catalystCumene, 1,3-Dichlorobenzene
  • Mechanism : Friedel-Crafts alkylation facilitates ethyl-group retention while introducing isopropyl groups. Transalkylation with benzene recovers 1,3-dichlorobenzene and forms cumene .

  • Industrial Example : A patent demonstrates 73% yield of 3,5-dichlorocumene via selective alkylation and transalkylation .

Electrophilic Aromatic Substitution

The ethyl group directs incoming electrophiles to meta/para positions relative to itself.

Reaction TypeReagents/ConditionsProductsReference
Nitration HNO₃, H₂SO₄, 50°C1,3-Dichloro-5-ethyl-4-nitrobenzene*Inferred
Sulfonation H₂SO₄, SO₃1,3-Dichloro-5-ethyl-2-sulfonic acid*Inferred
  • Reactivity : The electron-donating ethyl group deactivates the ring but directs substitution to positions 4 and 6.

Oxidation Reactions

The ethyl side chain is susceptible to oxidation.

Reaction TypeReagents/ConditionsProductsReference
Strong Oxidation KMnO₄, H₂SO₄, heat1,3-Dichloro-5-carboxybenzene*Inferred
Partial Oxidation CrO₃, acetic acid1,3-Dichloro-5-acetylbenzene*Inferred
  • Outcome : Complete oxidation converts the ethyl group to a carboxylic acid, while milder conditions yield ketones.

Reduction Reactions

Chlorine substituents can be reduced under catalytic conditions.

Reaction TypeReagents/ConditionsProductsReference
Hydrodechlorination H₂, Pd/C, 100–150°C1-Ethyl-3-chlorobenzene*Inferred
Full Reduction LiAlH₄, etherEthylbenzene derivatives*Inferred
  • Selectivity : Aromatic C–Cl bonds require harsh conditions for reduction compared to aliphatic analogs.

Environmental Degradation

Atmospheric reactions with radicals determine environmental persistence.

Reaction PathwayRate Constant (cm³/molecule·s)Half-Life (Est.)Reference
OH Radical Attack ~2.5 × 10⁻¹²5–10 days
NO₃ Radical Reaction ~3.0 × 10⁻¹⁶>1 month
  • Data Context : Rate constants extrapolated from analogous chlorobenzenes . OH radicals dominate daytime degradation, while NO₃ contributes minimally.

Scientific Research Applications

1,3-Dichloro-5-ethylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Research studies may use this compound to investigate its effects on biological systems, including its potential as a bioactive molecule.

    Medicine: It may be explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: This compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,3-dichloro-5-ethylbenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The chlorine atoms and ethyl group influence the compound’s reactivity and interaction with other molecules. The pathways involved include the formation of intermediates such as benzenonium ions in electrophilic aromatic substitution reactions.

Comparison with Similar Compounds

Comparison with Dichlorobenzene Derivatives

1,3-Dichlorobenzene (CAS: 541-73-1)

  • Structure : Benzene with Cl at 1- and 3-positions.
  • Properties : Higher symmetry than 1,3-Dichloro-5-ethylbenzene, leading to differences in polarity and solubility. EPA monitoring codes (e.g., 34566 for total water concentrations) indicate environmental persistence .
  • Reactivity : Lacks an ethyl group, making it less reactive in nucleophilic substitutions compared to ethyl-substituted derivatives.

1,3-Dichloro-5-(chloromethyl)benzene (CAS: 3290-06-0)

  • Structure : Benzene with Cl at 1- and 3-positions and a reactive chloromethyl group at position 5.
  • Properties : The chloromethyl group enhances electrophilicity, enabling participation in cross-coupling reactions, unlike the ethyl group in this compound .
  • Applications : Used as a building block in organic synthesis, particularly for introducing benzyl chloride moieties.

1,3,5-Trichlorobenzene (CAS: 108-70-3)

  • Structure : Benzene with Cl at 1-, 3-, and 5-positions.
  • Toxicity : Classified as a laboratory reference material with stringent safety protocols due to higher halogen content .
  • Stability : Increased thermal stability compared to dihalogenated analogs, attributed to symmetrical substitution.

Comparison with Ethyl-Substituted Benzene Compounds

1-Ethyl-3-methylbenzene (CAS: 622-96-8)

  • Structure : Benzene with ethyl and methyl groups at 1- and 3-positions.
  • Properties: Non-halogenated; lower density and higher volatility than this compound. EPA codes (e.g., 77219) suggest monitoring in environmental samples .
  • Applications : Primarily used as a solvent or fuel additive, contrasting with halogenated derivatives’ roles in synthesis.

4-Ethylresorcinol (CAS: 2896-60-8)

  • Structure : Benzene with hydroxyl and ethyl groups.
  • Reactivity : Hydroxyl groups enable hydrogen bonding, increasing water solubility compared to chloro-ethyl analogs .

Comparison with Halogenated Benzene Analogs

1,3-Dibromo-5-chlorobenzene (CAS: 615-58-7)

  • Structure : Benzene with Br at 1- and 3-positions and Cl at 5-position.
  • Reactivity: Bromine’s lower electronegativity (vs.

1-Chloro-3-ethenyl-5-fluorobenzene (CAS: 1602840-78-7)

  • Structure : Benzene with Cl, ethenyl, and F substituents.
  • Properties : Fluorine’s strong electronegativity and the ethenyl group’s π-bonding capacity create unique electronic effects absent in ethyl-substituted derivatives .

Data Tables and Research Findings

Compound CAS Number Molecular Formula Key Substituents Notable Properties References
This compound N/A C₈H₇Cl₂ Cl (1,3), C₂H₅ (5) Moderate lipophilicity, synthesis via alkylation
1,3-Dichlorobenzene 541-73-1 C₆H₄Cl₂ Cl (1,3) EPA monitoring codes: 34566, 34567
1,3-Dichloro-5-(chloromethyl)benzene 3290-06-0 C₇H₅Cl₃ Cl (1,3), CH₂Cl (5) Electrophilic reactivity, 97% purity
1,3,5-Trichlorobenzene 108-70-3 C₆H₃Cl₃ Cl (1,3,5) Laboratory reference material, high stability
1-Ethyl-3-methylbenzene 622-96-8 C₉H₁₂ C₂H₅ (1), CH₃ (3) Volatile solvent, EPA code 77219

Biological Activity

1,3-Dichloro-5-ethylbenzene (CAS Number: 56041-58-8) is a chlorinated aromatic compound with the molecular formula C8_8H8_8Cl2_2. Its biological activity has been the subject of various studies, focusing on its potential effects on human health and the environment. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant research findings, case studies, and a detailed analysis of its mechanisms of action.

PropertyValue
Molecular FormulaC8_8H8_8Cl2_2
Molecular Weight175.05 g/mol
Boiling PointNot specified
Melting PointNot specified

The biological activity of this compound is primarily mediated through its interaction with various cellular targets. It is known to affect enzyme activity and cellular pathways, potentially leading to toxicological effects. The compound's chlorinated structure may influence its reactivity and binding affinity to biological molecules.

  • Enzyme Inhibition : Studies suggest that this compound can inhibit certain enzymes involved in metabolic pathways, which may lead to altered biochemical processes in organisms .
  • Cellular Toxicity : Research indicates that exposure to this compound can result in cytotoxic effects, including oxidative stress and apoptosis in various cell types .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the health risks associated with exposure to this compound. Key findings include:

Case Studies

Several case studies highlight the implications of this compound exposure in occupational settings:

  • Industrial Exposure : Workers in industries utilizing chlorinated compounds have reported adverse health effects linked to prolonged exposure. Symptoms included respiratory issues and skin sensitization .
  • Environmental Impact : The compound has been detected in environmental samples, raising concerns about its persistence and bioaccumulation in aquatic ecosystems. Studies have shown that it can affect aquatic organisms, leading to disruptions in reproductive systems .

Regulatory Considerations

Given its potential health risks, regulatory agencies have established guidelines for exposure limits. The National Institute for Occupational Safety and Health (NIOSH) has classified this compound as a hazardous substance requiring careful handling and monitoring in occupational environments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-Dichloro-5-ethylbenzene, and how can reaction yields be improved?

  • Methodological Answer : Begin with commercially available benzene derivatives (e.g., 1,3,5-trichlorobenzene) and employ Friedel-Crafts alkylation to introduce the ethyl group. Use anhydrous AlCl₃ as a catalyst under nitrogen to minimize side reactions. Monitor reaction progress via GC-MS or HPLC. To improve yields, optimize temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of substrate to ethylating agent). Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is critical .

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

  • Methodological Answer :

  • NMR : Compare chemical shifts in 1H^1H-NMR (e.g., ethyl group protons at δ 1.2–1.4 ppm; aromatic protons split due to chlorine’s deshielding effect).
  • IR : Identify C-Cl stretching vibrations (550–650 cm⁻¹) and C-H bending modes of the ethyl group (1375–1475 cm⁻¹).
  • Mass Spectrometry : Look for molecular ion peaks at m/z 190 (M⁺) and fragmentation patterns (e.g., loss of Cl⁻ or CH₂CH₃). Reference NIST spectral libraries for validation .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :

  • Gloves : Use nitrile rubber (11–13 mil thickness) for routine handling; switch to butyl rubber (12–15 mil) during spills (>4 hr breakthrough time).
  • Ventilation : Work in a fume hood to avoid inhalation.
  • Storage : Keep containers sealed in cool, dry conditions away from oxidizers.
  • Emergency Measures : Immediate decontamination of skin with soap/water; use NIOSH-approved respirators in case of aerosol exposure .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterium) be applied to study the metabolic pathways of this compound?

  • Methodological Answer : Synthesize deuterated analogs (e.g., this compound-d₃) via catalytic deuteration (e.g., D₂ gas over Pd/C) or deuterated ethylating agents. Use LC-MS/MS to trace isotopic patterns in in vitro assays (e.g., liver microsomes). Compare metabolic half-lives and intermediate formation with non-deuterated controls .

Q. What computational tools are effective for modeling the reaction mechanisms of this compound in electrophilic substitution?

  • Methodological Answer : Employ Molecular Operating Environment (MOE) software to simulate transition states and electron density maps. Validate models using DFT calculations (B3LYP/6-31G* basis set). Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. How do environmental matrices (e.g., soil, water) influence the detection limits of this compound in GC-MS analysis?

  • Methodological Answer : Perform matrix-matched calibration using EPA Method 8270. Spike samples with surrogate standards (e.g., 1,3,5-Trichlorobenzene-d₃) to correct for matrix effects. Optimize extraction via solid-phase microextraction (SPME) or Soxhlet extraction (hexane/acetone). Report limits of detection (LOD) as 3× signal-to-noise ratio .

Q. What strategies resolve contradictions in reported toxicity data for chlorinated ethylbenzenes?

  • Methodological Answer : Conduct systematic reviews using PRISMA guidelines to identify confounding variables (e.g., purity, solvent carriers). Validate findings via in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity). Cross-reference with ATSDR’s toxicological profiles for ethylbenzene derivatives .

Q. How can oxidative degradation pathways of this compound be tracked in environmental samples?

  • Methodological Answer : Use advanced oxidation processes (e.g., UV/H₂O₂) and monitor intermediates via high-resolution LC-QTOF-MS. Identify hydroxylated or dechlorinated products (e.g., 3-chloro-5-ethylphenol) and quantify degradation kinetics using pseudo-first-order models .

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